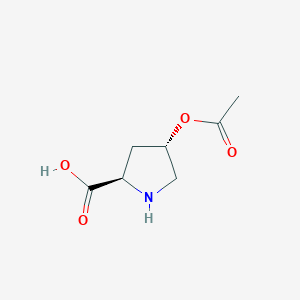
(2R,4S)-4-Acetoxypyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-4-Acetoxypyrrolidine-2-carboxylic acid: is a derivative of D-Proline, an amino acid that plays a crucial role in protein synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-Acetoxypyrrolidine-2-carboxylic acid typically involves the acetylation of D-Proline. The reaction is carried out under controlled conditions to ensure the selective acetylation at the 4th position. Common reagents used in this process include acetic anhydride and a base such as pyridine. The reaction is usually conducted at room temperature to avoid any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize automated systems to control the reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4S)-4-Acetoxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Applications De Recherche Scientifique
(2R,4S)-4-Acetoxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in protein structure and function.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2R,4S)-4-Acetoxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The acetyloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Proline, 4-(acetyloxy)-, (4S)-: Similar in structure but differs in the stereochemistry of the proline ring.
D-Proline, 4-(hydroxy)-, (4S)-: Contains a hydroxyl group instead of an acetyloxy group.
D-Proline, 4-(methoxy)-, (4S)-: Features a methoxy group at the 4th position.
Uniqueness
(2R,4S)-4-Acetoxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
142796-93-8 |
|---|---|
Formule moléculaire |
C7H11NO4 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
(2R,4S)-4-acetyloxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-4(9)12-5-2-6(7(10)11)8-3-5/h5-6,8H,2-3H2,1H3,(H,10,11)/t5-,6+/m0/s1 |
Clé InChI |
OQWHXHYZFMIILA-NTSWFWBYSA-N |
SMILES |
CC(=O)OC1CC(NC1)C(=O)O |
SMILES isomérique |
CC(=O)O[C@H]1C[C@@H](NC1)C(=O)O |
SMILES canonique |
CC(=O)OC1CC(NC1)C(=O)O |
Synonymes |
D-Proline, 4-(acetyloxy)-, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















